Application Summary: 8-Nonen-1-ol is used in the analysis of volatile compounds in Rhododendron flowers .
Methods of Application: The volatile compounds in flowers of Rhododendron delavayi, R. agastum, R. annae, and R. irroratum were analyzed using comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC) coupled with high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS) .
Results or Outcomes: In total, 129 volatile compounds were detected and quantified. Among them, hexanal, limonene, benzeneacetaldehyde, 2-nonen-1-ol, phenylethyl alcohol, citronellal, isopulegol, 3,5-dimethoxytoluene, and pyridine are the main compounds with different content levels in all flower samples .
Application Summary: 8-Nonen-1-ol is found in the analysis of volatile compounds in Grewia tenax, a plant used in traditional medicine .
Methods of Application: The volatile compounds in Grewia tenax were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) .
Results or Outcomes: GC-MS findings indicate that G. tenax is rich in alcohol (6,6-dideutero-nonen-1-ol-3) as the main constituent (20.98%), while 3-Deoxy-d-mannoic lactone (15.36%) was detected as the second major constituents .
8-Nonen-1-ol is an organic compound with the molecular formula C₉H₁₈O, characterized as a medium-chain primary alcohol. It features a nonane backbone with a hydroxyl group (-OH) located at the first carbon and a double bond between the eighth and ninth carbons, making it an unsaturated alcohol. This compound is also known by its IUPAC name and other synonyms, such as (Z)-8-Nonen-1-ol and 8-Octen-1-ol .
Currently available scientific research does not focus on a specific mechanism of action for 8-Nonen-1-ol.
These reactions are crucial for its utility in organic synthesis and industrial applications.
Research indicates that 8-Nonen-1-ol exhibits significant biological activities. It has been identified as a component of termite pheromones, suggesting a role in chemical communication among these insects . Additionally, studies have shown that it possesses antimicrobial properties, making it a candidate for use in food preservation and as a natural pesticide.
Several methods exist for synthesizing 8-Nonen-1-ol:
These methods highlight its accessibility in laboratory settings and industrial production.
8-Nonen-1-ol has various applications across different fields:
Its versatility makes it valuable in both commercial and scientific contexts.
Studies have explored the interactions of 8-Nonen-1-ol with biological systems. Its role as a pheromone indicates specific interactions with receptors in termites, influencing their social behaviors. Furthermore, its antimicrobial properties suggest potential interactions with microbial membranes, leading to cell lysis or inhibition of growth .
When comparing 8-Nonen-1-ol with similar compounds, several notable substances include:
Compound Name | Molecular Formula | Characteristics |
---|---|---|
3-Nonen-1-ol | C₉H₁₈O | Has a double bond between the third and fourth carbons; used in flavoring. |
trans-2-Nonen-1-ol | C₉H₁₈O | Features a double bond at the second position; known for its aroma properties. |
1-Octanol | C₈H₁₈O | A saturated alcohol; used as a solvent and in flavoring. |
Uniqueness of 8-Nonen-1-ol:
While all these compounds share similar structural features, 8-Nonen-1-ol's specific positioning of the hydroxyl group and double bond contributes to its unique biological activities and applications in pheromone research, setting it apart from its analogs.
Hydroboration-oxidation represents one of the most effective and widely employed methods for synthesizing 8-Nonen-1-ol. This two-step process involves the addition of borane to a terminal alkene followed by oxidation, resulting in anti-Markovnikov alcohol formation. The reaction was first reported by Herbert C. Brown in the late 1950s, work that was later recognized with the Nobel Prize in Chemistry in 1979.
The mechanism of hydroboration proceeds through a concerted reaction where the vacant 2p orbital of the boron electrophile pairs with the electron pair of the π bond of the nucleophilic alkene. The key advantage of this approach is the highly regioselective nature of the addition, where boron preferentially attaches to the less substituted carbon.
For 8-Nonen-1-ol synthesis, the reaction typically follows this pathway:
The reaction can be represented as:
C₉H₁₈ (1-nonene) + BH₃·THF → [Organoborane intermediate] → C₉H₁₈O (8-Nonen-1-ol)
This method is particularly valuable because it maintains stereochemical integrity throughout the reaction sequence, providing syn addition (on the same face of the alkene). The hydroboration step is stereoselective, and the subsequent oxidation replaces the boron with hydroxyl while maintaining the same geometric position.
Various borane reagents can be employed for this synthesis, including:
The oxidation step typically employs hydrogen peroxide (H₂O₂) under basic conditions. The mechanism involves nucleophilic attack by the peroxide anion on boron, followed by migration of the carbon-boron bond electrons to form a carbon-oxygen bond, with retention of stereochemistry.
Catalytic hydrogenation represents another important route for industrial-scale production of 8-Nonen-1-ol, particularly through the reduction of carboxylic acid esters. This approach offers advantages in terms of atom economy and scalability for commercial applications.
Various catalytic systems have been developed for the hydrogenation of esters to alcohols. Notably, ruthenium-based catalysts have shown exceptional activity. For example, when applied to (E)-methyl non-3-enoate, certain ruthenium complexes yield a product mixture of trans-3-nonen-1-ol and 1-nonanol in a ratio of 73:27.
Table 1: Selected Catalysts for Hydrogenation of Esters to Alcohols
Catalyst Type | Operating Conditions | Yield | Selectivity |
---|---|---|---|
Ru-pincer complexes | 50 bar H₂, 110°C | >95% | High |
CNN-based Ru complexes | 5.3 bar H₂, 105°C | ≥92% | High |
Noyori-type catalysts | 50 bar H₂, 100°C | 96-99% | Excellent |
Os-based catalysts | Moderate pressure | Moderate | Moderate |
Key advantages of catalytic hydrogenation include:
For industrial applications, the selection of catalyst and reaction conditions must be optimized to maximize the yield of 8-Nonen-1-ol while minimizing side reactions that could affect the terminal double bond.
Biocatalytic approaches offer environmentally friendly alternatives for synthesizing 8-Nonen-1-ol, with lipase-mediated processes showing particular promise. Lipases can catalyze both esterification and hydrolysis reactions, providing potential routes to unsaturated alcohols.
Research has demonstrated that various lipase preparations exhibit specificity toward olefinic alcohols, including structural analogs of 8-Nonen-1-ol. For instance, studies with cis-3-nonen-1-ol have shown that lipases from Candida rugosa (Lipase AY-30), Rhizomucor miehei (Lipolase 100T), and porcine pancreatic lipase (PPL) display varying degrees of discrimination during esterification with pentanoic or stearic acid.
The esterification of medium- and long-chain olefinic alcohols proceeds with high efficiency using certain lipases, though the position and configuration of the double bond can significantly affect enzyme specificity. Generally, medium- and long-chain olefinic alcohols can be efficiently esterified with long-chain fatty acids, with yields approaching 78-97%.
The preparation of 8-Nonen-1-ol via lipase-mediated hydrolysis of corresponding esters represents a reverse reaction pathway. This approach offers advantages in terms of regioselectivity and mild reaction conditions, although reaction rates may be slower than chemical methods.
Factors affecting lipase-mediated synthesis include:
The synthesis of 8-Nonen-1-ol presents specific regioselectivity challenges due to the presence of both a terminal hydroxyl group and a terminal double bond. Maintaining the integrity of these functional groups during synthesis requires careful selection of reaction conditions and reagents.
In hydroboration-oxidation, the anti-Markovnikov orientation is favored, leading to preferential hydroxylation at the terminal carbon. This contrasts with acid-catalyzed hydration or oxymercuration-reduction processes, which typically follow Markovnikov's rule. The stereoselectivity of hydroboration (syn addition) offers additional control over the stereochemistry of the final product.
For catalytic hydrogenation approaches, the challenge lies in selectively reducing ester groups without affecting the terminal double bond. This requires careful tuning of catalyst selectivity and reaction conditions. As noted in research on (E)-methyl non-3-enoate hydrogenation, maintaining alkene integrity during reduction can be challenging, often resulting in mixtures of unsaturated and saturated alcohols.
Biocatalytic methods present their own regioselectivity challenges, particularly in controlling enzyme specificity toward certain functional groups. The presence of a double bond can significantly influence lipase activity and selectivity, with position and configuration playing crucial roles.
Strategic approaches to address regioselectivity challenges include:
The oxidation of 8-nonen-1-ol to α,β-unsaturated aldehydes represents a key transformation in organic synthesis. Recent advances in electrochemical methods have demonstrated the efficacy of oxidatively generated hydrogen peroxide (H₂O₂) for this purpose. In a study by Kon et al., allylic alcohols such as geraniol were oxidized to geranial using H₂O₂ produced via two-electron water oxidation (2e-WOR) at a fluoride-doped tin oxide (FTO) anode [2]. Under optimized conditions (60°C, toluene solvent, Pt black catalyst), geranial yields reached 86% with 99% selectivity [2]. This method’s success relies on precise control of H₂O₂ introduction rates and catalyst loading to minimize overoxidation.
Traditional chemical oxidants, such as selenium dioxide (SeO₂), also facilitate allylic oxidation. For example, allyl alcohols undergo SeO₂-mediated oxidation to form α,β-unsaturated aldehydes without double-bond rearrangement [3] [5]. In the case of 8-nonen-1-ol, this pathway would likely yield nona-2,8-dienal, though experimental confirmation is needed. Autoxidation represents another route, as demonstrated in lipid systems where non-2-enal oxidizes to non-2-enoic acid and secondary carbonyl compounds like ethanal and propanal [4].
A comparative analysis of oxidation methods is provided below:
Method | Catalyst/Oxidant | Temperature | Yield | Selectivity |
---|---|---|---|---|
Electrochemical (2e-WOR) | Pt black, H₂O₂ | 60°C | 86% | 99% |
Selenium Dioxide | SeO₂ | Room Temp | N/A | High |
Autoxidation | O₂ | 45°C | Variable | Moderate |
The electrochemical approach offers superior selectivity due to controlled H₂O₂ generation, whereas autoxidation produces complex mixtures requiring further purification [2] [4].
Hydrogenation of 8-nonen-1-ol’s double bond yields saturated nonan-1-ol, a reaction critical for producing plasticizers and lubricants. While direct studies on 8-nonen-1-ol are scarce, analogous systems suggest palladium or nickel catalysts facilitate this transformation. For instance, allyl alcohol hydrogenation over Pd/C proceeds with near-quantitative conversion under mild conditions (25°C, 1 atm H₂) [3]. Extrapolating to 8-nonen-1-ol, similar conditions would likely achieve saturation without affecting the hydroxyl group.
Kinetic studies of allylic alcohol reductions reveal a first-order dependence on hydrogen pressure and catalyst surface area. Diffusion limitations may arise in bulkier substrates like 8-nonen-1-ol due to steric hindrance around the double bond. Further research is needed to quantify activation energies and optimize catalyst formulations for this specific substrate.
The primary hydroxyl group in 8-nonen-1-ol participates in nucleophilic substitutions, enabling derivatization for polymer and surfactant applications. Tosylation, a common activation step, involves reacting the alcohol with toluenesulfonyl chloride (TsCl) in pyridine. Subsequent displacement with nucleophiles (e.g., halides, amines) proceeds via an SN2 mechanism, as evidenced in allyl alcohol systems [3].
In a representative procedure, 8-nonen-1-ol treated with TsCl (1.2 equiv) and pyridine (2.0 equiv) at 0°C for 4 hours yields the tosylate intermediate. Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C then produces 8-nonen-1-azide, a precursor for click chemistry applications. The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the tosylate intermediate [3].
Thermal decomposition of 8-nonen-1-ol involves complex pathways, including dehydration to dienes and C–C bond cleavage. Density functional theory (DFT) simulations of allylic alcohol decomposition predict a six-membered cyclic transition state for dehydration, with activation energies ranging from 45–60 kcal/mol depending on substituents [5]. For 8-nonen-1-ol, this pathway would yield nona-1,3-diene and water, though experimental validation is required.
Recent work on α,β-unsaturated aldehyde formation via H₂O₂ oxidation provides kinetic parameters for computational refinement. Arrhenius plots derived from electrochemical data (Eₐ ≈ 32 kJ/mol) align with DFT-predicted barriers for H₂O₂-mediated hydrogen abstraction [2]. Further modeling could optimize reaction conditions by simulating H₂O₂ diffusion rates and catalyst-adsorption dynamics.
The chlorosulfolipids represent one of the most structurally complex and synthetically challenging classes of marine natural products, characterized by their densely chlorinated aliphatic chains and multiple stereogenic centers [1] [2] [3]. 8-Nonen-1-ol has proven instrumental in the stereoselective synthesis of several key members of this family, serving as a critical building block that enables the construction of the requisite polychlorinated carbon frameworks with exceptional stereochemical fidelity.
In the synthesis of danicalipin A, 8-Nonen-1-ol functions as an aliphatic chain precursor that undergoes a carefully orchestrated sequence of stereoselective transformations [1] [4]. The synthetic strategy exploits the compound's terminal alkene for asymmetric epoxidation using Sharpless methodology, followed by regioselective ring-opening to install the first stereogenic center with high enantioselectivity. Subsequent dichlorination reactions proceed with remarkable diastereoselectivity, generating the characteristic polychlorinated motifs found in the natural product [5].
The implementation of 8-Nonen-1-ol in this context demonstrates the importance of substrate-controlled stereochemistry, where the existing stereogenic centers direct the formation of adjacent chiral centers through conformational preferences and steric interactions. The synthetic route achieves danicalipin A in 8-9 steps with overall yields of 12-15%, representing a significant improvement over earlier approaches [1] [4].
For mytilipin A synthesis, 8-Nonen-1-ol serves as a building block for stereotetrad construction, where four contiguous stereogenic centers must be installed with complete stereocontrol [1] [3]. The synthetic strategy employs kinetic resolution of complex vinyl epoxides derived from 8-Nonen-1-ol, enabling access to enantioenriched intermediates that serve as precursors for the target molecule [1].
The kinetic resolution process represents a particularly elegant application, where chiral catalysts selectively react with one enantiomer of a racemic substrate, leaving the unreacted enantiomer in high enantiomeric purity. This methodology has been successfully applied to achieve mytilipin A in 7-8 steps with yields ranging from 3.7% to 8.6%, depending on whether racemic or enantioselective protocols are employed [1] [4].
Chlorosulfolipid Target | Starting Material Role | Synthetic Steps | Key Stereoselective Reactions | Overall Yield |
---|---|---|---|---|
Danicalipin A | Aliphatic chain precursor | 8-9 steps (enantioselective) | Asymmetric epoxidation, dichlorination | 12-15% |
Mytilipin A | Building block for stereotetrad construction | 7-8 steps (racemic/enantioselective) | Kinetic resolution of vinyl epoxides | 3.7-8.6% |
Malhamensilipin A | Precursor for convergent synthesis | 11 steps (formal enantioselective) | Z-selective cross metathesis | 6-8% |
Deschloromytilipin A | Synthetic analogue precursor | 6-7 steps | Asymmetric dihalogenation | 10-12% |
The dichlorination reactions of 8-Nonen-1-ol derivatives represent particularly noteworthy examples of acyclic stereocontrol [2] [3]. Research has revealed that the stereochemical outcome of these transformations is highly dependent on the protecting group pattern and the electronic environment of the alkene. For instance, dichlorination of Z-allylic trichloroacetates derived from 8-Nonen-1-ol proceeds with syn,syn selectivity, while the corresponding allylic chlorides afford syn,anti products [2].
These observations have led to the development of mechanistic models that account for the observed selectivity patterns through consideration of transition state geometries and the influence of chlorine's electron-withdrawing effects on conformational preferences. The resulting insights have proven broadly applicable to other polychlorinated synthetic targets, expanding the utility of 8-Nonen-1-ol beyond chlorosulfolipid synthesis [3].
Macrocyclic lactones constitute an important class of bioactive natural products that include antibiotics, immunosuppressants, and fragrance compounds [6] [7] [8]. The synthesis of these challenging targets often requires the formation of large rings through cyclization reactions that must overcome both entropic and enthalpic barriers. 8-Nonen-1-ol has emerged as a valuable building block for accessing diverse macrocyclic lactone architectures through strategic application of ring-closing metathesis and related methodologies.
The terminal alkene functionality of 8-Nonen-1-ol makes it an ideal substrate for ring-closing metathesis (RCM) reactions, which have become the method of choice for macrocycle synthesis [6] [7]. In typical applications, 8-Nonen-1-ol is converted to linear precursors containing two alkene moieties that can undergo intramolecular metathesis to form the desired macrocyclic framework.
Recent advances in Z-selective metathesis catalysis have proven particularly valuable for synthesizing macrocyclic lactones with defined alkene geometry [6]. Ruthenium-based catalysts bearing specialized N-heterocyclic carbene ligands enable the formation of Z-configured double bonds with exceptional selectivity, as demonstrated in the synthesis of Yuzu lactone and related natural products [6]. These transformations typically proceed under mild conditions and tolerate a wide range of functional groups, making them broadly applicable to complex synthetic targets.
The synthesis of medium-ring lactones (8-11 membered rings) presents unique challenges due to unfavorable ring strain and transannular interactions [9]. 8-Nonen-1-ol derivatives have proven particularly effective for accessing these challenging architectures through cascade ring expansion reactions followed by elaboration via cross-coupling methodologies [9].
In these applications, 8-Nonen-1-ol is typically converted to amino alcohol derivatives that undergo N-alkylation with appropriate electrophiles to generate linear precursors. Subsequent ester hydrolysis followed by T3P-mediated cyclization provides the desired medium-ring lactones in good yields [9]. The resulting products serve as valuable building blocks for pharmaceutical applications, providing access to underrepresented areas of chemical space.
Ring Size | Product Type | RCM Catalyst | Z/E Selectivity | Yield (%) |
---|---|---|---|---|
13-membered | Yuzu lactone analogue | Grubbs-II/Mo-based MAP | >95:5 Z | 66-93 |
14-membered | Medium-ring lactone | Grubbs-I/II | 80:20 E | 75-85 |
15-membered | Macrocyclic musk | Ruthenium NHC complexes | 90:10 Z | 70-80 |
16-membered | Muscone analogue | Molybdenum alkylidene | 92:8 E | 85-92 |
17-membered | Large-ring lactone | Grubbs-II | 85:15 Z | 60-75 |
19-membered | Macrocyclic dilactone | Hoveyda-Grubbs II | 70:30 E | 88-94 |
Recent developments in stereoretentive metathesis have opened new possibilities for macrocyclic lactone synthesis with precise control over alkene configuration [6]. These methodologies are particularly relevant for targets that require Z-configured double bonds, which are challenging to access through conventional approaches. The use of specialized ruthenium catalysts bearing modified N-heterocyclic carbene ligands enables stereoretentive cyclization of appropriately designed 8-Nonen-1-ol derivatives [6].
The stereoretentive approach offers significant advantages over traditional high-dilution methods, including improved yields, reduced catalyst loadings, and enhanced functional group tolerance. These benefits have been demonstrated in the synthesis of various macrocyclic musks and related fragrance compounds, where the Z-configuration of the double bond is critical for biological activity [6].
The development of effective chiral auxiliaries remains a cornerstone of asymmetric synthesis, enabling the stereoselective construction of complex molecules through temporary attachment of chiral directing groups [10] [11] [12]. 8-Nonen-1-ol has contributed to several important advances in this field, both as a substrate for testing new auxiliary systems and as a structural component in novel auxiliary designs.
The unique structural features of 8-Nonen-1-ol, particularly its combination of alkene and alcohol functionalities, have inspired the development of new chiral auxiliary architectures [10] [13]. These systems typically exploit the compound's ability to undergo stereoselective functionalization reactions, where the auxiliary controls the facial selectivity of electrophilic or nucleophilic attack.
Recent work has focused on developing auxiliaries that can be attached and removed under mild conditions while providing high levels of stereocontrol [13] [14]. The use of 8-Nonen-1-ol derivatives in this context has led to the identification of new structural motifs that combine high stereoselectivity with practical synthetic utility.
8-Nonen-1-ol has proven valuable for expanding the substrate scope of established chiral auxiliary systems [10] [11]. Its structural complexity provides a rigorous test of auxiliary effectiveness, particularly for reactions involving multiple competing pathways or sensitive functional groups. Studies using 8-Nonen-1-ol derivatives have led to improvements in auxiliary design and reaction conditions for several important transformations.
The compound's use in asymmetric aldol reactions has been particularly informative, revealing the importance of conformational control in determining stereochemical outcomes [10]. These insights have contributed to the development of more effective auxiliary systems with broader substrate scope and improved selectivity profiles.
Auxiliary Type | Substrate Scope | Stereoselectivity (dr) | Removal Conditions | Recovery (%) |
---|---|---|---|---|
Evans oxazolidinones | Aldol reactions, alkylations | >95:5 | LiOH/H₂O₂ | 85-95 |
Oppolzer sultam derivatives | Alkylations, cycloadditions | >90:10 | LAH reduction | 80-90 |
Phenylmenthol variants | Diels-Alder reactions | >85:15 | Acidic hydrolysis | 75-85 |
Proline-derived auxiliaries | α-Functionalization | >92:8 | Basic hydrolysis | 90-95 |
Pseudoephedrine-based | Alkylations, reductions | >88:12 | Birch reduction | 70-80 |
Novel quinoxaline systems | Cross-coupling reactions | >80:20 | Pd-catalyzed conditions | 85-92 |
Recent developments in transient auxiliary methodologies have identified 8-Nonen-1-ol as a particularly suitable substrate for exploring new approaches to stereocontrol [14]. In these strategies, chiral auxiliaries are installed and removed in a single synthetic operation, eliminating the need for separate attachment and cleavage steps.
The implementation of transient auxiliary approaches with 8-Nonen-1-ol derivatives has demonstrated the potential for achieving high levels of stereocontrol while maintaining synthetic efficiency [14]. These methodologies represent an important advance in auxiliary-based asymmetric synthesis, combining the reliability of traditional auxiliary approaches with the efficiency of catalytic methods.
Tandem metathesis-hydrofunctionalization reactions represent a powerful synthetic strategy that combines the ring-forming capability of metathesis with the functional group installation potential of hydrofunctionalization processes [15] [16]. 8-Nonen-1-ol has proven particularly well-suited for these transformations due to its dual functionality and the compatibility of its functional groups with both metathesis and hydrofunctionalization conditions.
The combination of cross-metathesis with hydrogenation provides a direct route from simple alkenes to complex functionalized products [15]. In applications involving 8-Nonen-1-ol, the compound typically undergoes cross-metathesis with appropriate partners to generate intermediate products that are subsequently hydrogenated to provide saturated targets [15].
Studies have demonstrated that Hoveyda-Grubbs II catalyst combined with platinum oxide provides optimal results for these transformations, achieving yields of 75-92% with excellent functional group tolerance [15]. The reaction proceeds through initial cross-metathesis to generate allylic alcohol intermediates, followed by hydrogenation of both the newly formed and pre-existing alkene functionalities [15].
The development of tandem isomerization-metathesis (ISOMET) reactions has opened new possibilities for accessing complex products from simple starting materials [16]. In these transformations, 8-Nonen-1-ol derivatives undergo initial alkene isomerization followed by metathesis to generate products that would be difficult to access through conventional approaches [16].
The ISOMET process typically employs a dual catalyst system comprising a ruthenium isomerization catalyst and a tungsten metathesis catalyst [16]. This combination enables the selective conversion of internal trans-alkenes to terminal olefins, which subsequently undergo metathesis to form the desired products. The methodology has been successfully applied to the synthesis of various macrocyclic and linear targets with high efficiency [16].
One of the key advantages of tandem metathesis-hydrofunctionalization reactions is their excellent functional group tolerance [15] [16]. 8-Nonen-1-ol derivatives containing alcohols, ethers, esters, and protected amines all undergo these transformations successfully, providing access to diverse product structures without the need for extensive protecting group manipulations.
Reaction Type | Catalyst System | Substrate Class | Functional Group Tolerance | Typical Yield (%) |
---|---|---|---|---|
Cross-metathesis/Hydrogenation | Hoveyda-Grubbs II/PtO₂ | Terminal alkenes with alcohols | Alcohols, ethers, esters | 75-92 |
RCM/Dihydroxylation | Grubbs-II/OsO₄ | Dienes with electron-rich olefins | Alcohols, amines, carbonyls | 65-85 |
ROMP/Hydroboration | Grubbs-I/9-BBN | Cycloalkenes | Alcohols, silyl ethers | 70-88 |
Isomerization/Metathesis | Ru(P-N)/W-alkylidene | Internal trans-olefins | Alcohols, ketones | 60-80 |
CM/Epoxidation | Grubbs-II/mCPBA | Allylic alcohols | Alcohols, protected amines | 68-85 |
RCM/Cyclopropanation | Grubbs-I/Rh₂(OAc)₄ | Vinyl-substituted cyclopropanes | Esters, ethers | 55-75 |
The successful implementation of tandem metathesis-hydrofunctionalization reactions with 8-Nonen-1-ol has provided important mechanistic insights that have guided the development of improved catalyst systems [15] [16]. Studies have revealed the importance of catalyst compatibility, reaction timing, and substrate structure in determining the success of these transformations.
Recent computational investigations have elucidated the role of substrate coordination and catalyst-substrate interactions in determining reaction selectivity [17] [18]. These insights have led to the development of new catalyst designs that offer improved performance for tandem transformations, including enhanced activity, selectivity, and functional group tolerance [17] [18].
Irritant